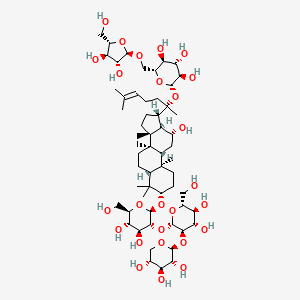

Notoginsenoside FP2

Vue d'ensemble

Description

Le notoginsenoside FP2 est un saponoside bisdesmoside de type dammarane isolé des pédicelles des fruits de Panax notoginseng . Ce composé fait partie de la grande famille des ginsénosides, connus pour leurs diverses propriétés pharmacologiques, en particulier en médecine traditionnelle chinoise. Le this compound a retenu l’attention pour ses applications thérapeutiques potentielles, notamment dans le traitement des maladies cardiovasculaires .

Applications De Recherche Scientifique

Chemistry: In chemistry, notoginsenoside FP2 is used as a reference compound for the study of saponins and their derivatives. It serves as a model for understanding the structure-activity relationships of ginsenosides .

Biology: In biological research, this compound is investigated for its effects on cellular processes. Studies have shown that it can modulate various signaling pathways, making it a valuable tool for studying cell biology .

Medicine: this compound has shown promise in the treatment of cardiovascular diseases. It has been found to have anti-inflammatory, antioxidant, and anti-apoptotic properties, which contribute to its cardioprotective effects . Additionally, it is being explored for its potential in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Industry: In the industrial sector, this compound is used in the development of functional foods and nutraceuticals. Its health benefits make it a popular ingredient in products aimed at improving cardiovascular health and overall well-being .

Mécanisme D'action

Le mécanisme d’action du notoginsenoside FP2 implique son interaction avec diverses cibles moléculaires et voies. Il exerce ses effets en modulant les voies de signalisation liées à l’inflammation, au stress oxydatif et à l’apoptose . Le this compound cible des protéines et des enzymes clés impliquées dans ces voies, exerçant ainsi ses effets thérapeutiques. Par exemple, il a été démontré qu’il inhibe l’activité des cytokines pro-inflammatoires et améliore l’expression des enzymes antioxydantes .

Analyse Biochimique

Biochemical Properties

Notoginsenoside FP2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of various compounds . Additionally, this compound has been shown to modulate the activity of glycosyltransferases, enzymes that play a role in the biosynthesis of glycosides . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism . This modulation can lead to changes in gene expression, affecting cellular functions such as apoptosis, autophagy, and cell cycle progression. Furthermore, this compound has demonstrated anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors and enzymes, modulating their activity and function. For instance, it has been shown to inhibit the activity of the NLRP3 inflammasome, a protein complex involved in the inflammatory response . This inhibition can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound can activate antioxidant pathways, enhancing the expression of antioxidant enzymes and reducing oxidative stress . These molecular interactions highlight the compound’s potential in modulating various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that this compound can exert sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, studies have shown that the compound’s efficacy can plateau at higher doses, indicating a potential ceiling effect .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the phenylpropanoid biosynthesis pathway, which is involved in the production of secondary metabolites . This compound interacts with cytochrome P450 enzymes and glycosyltransferases, influencing the biosynthesis of glycosides and other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites, highlighting the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is primarily transported via active transport mechanisms, involving specific transporters that facilitate its uptake into cells . Once inside the cells, this compound can bind to various proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm and cytomembrane, where it interacts with various enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular localization of this compound is crucial for its bioactivity, as it allows the compound to interact with its target molecules and exert its therapeutic effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du notoginsenoside FP2 implique généralement l’extraction et la purification à partir des feuilles ou des pédicelles des fruits de Panax notoginseng. Une méthode courante est l’utilisation du traitement par micro-ondes pour dégrader les saponines des tiges et des feuilles . Cette méthode accélère la transformation des ginsénosides mineurs et optimise les conditions de conversion en utilisant la méthodologie des surfaces de réponse .

Méthodes de production industrielle : La production industrielle du this compound implique des processus d’extraction et de purification à grande échelle. Des techniques telles que la chromatographie liquide en phase inverse bidimensionnelle préparative couplée à la chromatographie liquide par interaction hydrophile sont utilisées pour purifier les saponines des feuilles de Panax notoginseng . Cette méthode garantit une grande pureté et un rendement élevé du composé.

Analyse Des Réactions Chimiques

Types de réactions : Le notoginsenoside FP2 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions sont généralement des températures et des pressions douces à modérées afin de préserver l’intégrité de la structure du saponoside.

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent divers dérivés dotés d’activités biologiques améliorées. Ces dérivés sont souvent testés pour leur efficacité dans différentes applications thérapeutiques.

Applications de la recherche scientifique

Chimie : En chimie, le this compound est utilisé comme composé de référence pour l’étude des saponines et de leurs dérivés. Il sert de modèle pour comprendre les relations structure-activité des ginsénosides .

Biologie : En recherche biologique, le this compound est étudié pour ses effets sur les processus cellulaires. Des études ont montré qu’il peut moduler diverses voies de signalisation, ce qui en fait un outil précieux pour l’étude de la biologie cellulaire .

Médecine : Le this compound s’est avéré prometteur dans le traitement des maladies cardiovasculaires. Il a été constaté qu’il possède des propriétés anti-inflammatoires, antioxydantes et anti-apoptotiques, qui contribuent à ses effets cardioprotecteurs . De plus, il est étudié pour son potentiel en thérapie anticancéreuse en raison de sa capacité à inhiber la croissance tumorale et à induire l’apoptose dans les cellules cancéreuses .

Industrie : Dans le secteur industriel, le this compound est utilisé dans le développement d’aliments fonctionnels et de nutraceutiques. Ses bienfaits pour la santé en font un ingrédient populaire dans les produits visant à améliorer la santé cardiovasculaire et le bien-être général .

Comparaison Avec Des Composés Similaires

Le notoginsenoside FP2 est unique parmi les ginsénosides en raison de sa structure spécifique et de ses propriétés pharmacologiques. Des composés similaires comprennent :

Notoginsenoside Fa : Connu pour ses propriétés anti-inflammatoires et antioxydantes.

Notoginsenoside Fc : Étudié pour son potentiel en thérapie anticancéreuse.

Ginsénoside Rd : Largement étudié pour ses effets neuroprotecteurs.

Ginsénoside Re : Connu pour ses propriétés cardioprotectrices et antidiabétiques.

Comparé à ces composés, le this compound se distingue par ses puissants effets cardioprotecteurs et son potentiel en thérapie anticancéreuse .

Conclusion

Le this compound est un composé prometteur doté d’applications diverses en chimie, en biologie, en médecine et dans l’industrie. Sa structure unique et ses propriétés pharmacologiques en font un sujet d’étude précieux pour les chercheurs et un agent thérapeutique potentiel pour diverses maladies. La poursuite de la recherche sur le this compound permettra probablement de découvrir davantage de ses avantages et de ses applications, renforçant ainsi son importance dans la communauté scientifique.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMOROOPDIFSMA-HOJZLLFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)

![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)